6-Nitrochroman-4-one
Overview
Description
6-Nitrochroman-4-one is a heterocyclic organic compound with a molecular formula of C9H7NO4 . It is an important and interesting compound in heterocyclic chemistry and drug discovery . It acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .
Molecular Structure Analysis
The molecular weight of this compound is 193.16 g/mol . The IUPAC name is 6-nitro-2,3-dihydrochromen-4-one . The InChI is 1S/C9H7NO4/c11-8-3-4-14-9-2-1-6 (10 (12)13)5-7 (8)9/h1-2,5H,3-4H2 . The Canonical SMILES is C1COC2=C (C1=O)C=C (C=C2) [N+] (=O) [O-] .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 193.16 g/mol , XLogP3-AA of 1.2 , Hydrogen Bond Donor Count of 0 , Hydrogen Bond Acceptor Count of 4 , Rotatable Bond Count of 0 , Exact Mass of 193.03750770 g/mol , Monoisotopic Mass of 193.03750770 g/mol , Topological Polar Surface Area of 72.1 Ų , Heavy Atom Count of 14 , and Formal Charge of 0 .
Scientific Research Applications
Cancer Research
6-Nitrochroman derivatives, like 6-Nitrochrysene, have been studied for their carcinogenic properties. Research by El-Bayoumy et al. (1993) demonstrated that 6-Nitrochrysene induced various forms of mammary cancers in rodents, indicating its potential as a research tool in understanding carcinogenesis (El-Bayoumy et al., 1993).
Chemical Analysis and Detection
A study by Murahashi and Hayakawa (1997) developed a sensitive method for detecting 6-nitrochrysene in airborne particulates, highlighting its relevance in environmental monitoring and chemical analysis (Murahashi & Hayakawa, 1997).
Photochromic Applications
Moncada et al. (2004) investigated the photochromic behavior of 4'-hydroxy-6-nitroflavylium in aqueous solutions. This compound demonstrated potential for storing and erasing photonic information, suggesting applications in information technology and materials science (Moncada et al., 2004).
Organic Synthesis and Molecular Design
Research by Haas et al. (1981) on 3-Nitrochromone demonstrated its reactivity with various nucleophiles, leading to the synthesis of diverse nitro derivatives. Such studies are crucial in organic synthesis and the design of novel molecules (Haas et al., 1981).
Nonlinear Optics
Whittall et al. (1997) explored organometallic complexes involving nitro compounds for their nonlinear optical properties. This research opens up possibilities for applications in photonics and telecommunications (Whittall et al., 1997).
Biodegradation and Environmental Impact
Spain (2013) discussed the biodegradation of nitroaromatic compounds, including those similar to 6-Nitrochroman-4-one. Understanding the microbial systems that degrade these compounds is vital for environmental remediation and pollution control (Spain, 2013).
Safety and Hazards
6-Nitrochroman-4-one may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
Properties
IUPAC Name |
6-nitro-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAWMWVXZMQZLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70411644 | |
Record name | 6-nitrochroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70411644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68043-53-8 | |
Record name | 6-nitrochroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70411644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68043-53-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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